Chemical Properties and Synthetic Utility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid
Chemical Properties and Synthetic Utility of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic Acid
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, which combines a reactive carboxylic acid, a piperidine scaffold, a furan moiety, and an orthogonally protected amine, offers a rich platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive analysis of its chemical properties, reactivity, a plausible synthetic pathway, analytical characterization, and strategic applications in drug discovery. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, allowing for sequential and controlled chemical modifications.[1][2]
Physicochemical and Structural Properties
The compound's utility is underpinned by its distinct physicochemical characteristics, which make it a versatile reagent in a variety of reaction conditions.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 870703-77-8 | [3][4] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [3] |
| Molecular Weight | 324.38 g/mol | [3] |
| Appearance | White Solid | [3] |
| Purity | Typically ≥96% | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C(=O)O)C2=CC=CO2 | N/A |
| InChI Key | YPMFFOGSMOXXLA-UHFFFAOYSA-N | [3] |
Solubility and Stability
The molecule exhibits a favorable solubility and stability profile, rendering it compatible with common organic solvents used in synthesis.[1] The carboxylic acid moiety provides a handle for solubility in aqueous basic solutions, while the larger organic structure lends itself to solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
The primary point of chemical instability lies with the Boc protecting group . It is highly stable to basic conditions, nucleophiles, and mild reducing agents, which allows for selective reactions at other sites.[5] However, it is designed for facile cleavage under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] This acid-lability is not a drawback but a cornerstone of its strategic utility in multi-step synthesis.[]
Molecular Reactivity and Synthetic Logic
The synthetic potential of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid stems from the distinct reactivity of its constituent functional groups. The presence of the Boc group enables an orthogonal protection strategy, which is fundamental to modern peptide and heterocyclic synthesis.[5][9]
Analysis of Reactive Centers
-
Carboxylic Acid (-COOH): This is the primary site for elaboration. It readily participates in amide bond formation with a wide array of amines when activated by standard coupling reagents (e.g., HATU, HOBt/EDC). This reaction is the gateway to building peptide-like structures or attaching other pharmacophores. It can also be esterified or reduced to the corresponding alcohol.
-
Boc-Protected Amine (-NHBoc): This group is chemically inert under the conditions used for amide coupling. Its purpose is to mask the nucleophilicity of the 4-amino group on the piperidine ring. Upon completion of reactions at the carboxylic acid, the Boc group can be selectively removed with acid to reveal the primary amine, which can then be acylated, alkylated, or used in further coupling reactions.[7]
-
Tertiary Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and can be protonated. While generally less nucleophilic than the deprotected primary amine, its presence influences the overall basicity and pharmacokinetic properties of derivative molecules.
-
Furan Ring: The electron-rich furan ring can participate in electrophilic substitution reactions and can also act as a diene in Diels-Alder cycloadditions. However, it can be sensitive to strongly acidic conditions, a factor to consider during Boc deprotection.
Caption: Key reactive sites for synthetic modification.
Proposed Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, a highly efficient and logical approach involves a three-component Strecker-type or Ugi-type reaction, or more commonly, a sequential reductive amination. The latter provides excellent control and is widely applicable.
Causality in Experimental Design
The choice of a reductive amination pathway is deliberate. It is a robust and high-yielding transformation that is tolerant of a wide range of functional groups. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, preventing the undesired reduction of other functional groups. Purification by column chromatography is standard for ensuring high purity of such intermediates, which is non-negotiable for subsequent use in drug discovery campaigns.
Step-by-Step Synthetic Protocol
Objective: To synthesize 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid from commercially available starting materials.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine)[10]
-
Furan-2-glyoxylic acid (2-(furan-2-yl)-2-oxoacetic acid)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
Protocol:
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and furan-2-glyoxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure product.
-
Final Characterization: Confirm the structure and purity of the final white solid product using NMR and MS analysis.
Caption: Workflow for proposed reductive amination synthesis.
Analytical Characterization Profile
A robust analytical package is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ~9.0-10.0 ppm: Broad singlet, 1H (Carboxylic acid proton, may exchange with D₂O)~7.5 ppm: Multiplet, 1H (Furan H5)~6.4 ppm: Multiplet, 1H (Furan H4)~6.3 ppm: Multiplet, 1H (Furan H3)~4.0-4.5 ppm: Singlet or doublet, 1H (α-proton on acetic acid)~3.5-3.8 ppm: Broad multiplet, 1H (Piperidine proton near Boc-NH)~2.5-3.2 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.5-2.0 ppm: Multiplets, 4H (Piperidine axial/equatorial protons)~1.45 ppm: Singlet, 9H (Boc group methyl protons) |
| ¹³C NMR | ~170-175 ppm: Carboxylic acid C=O~155 ppm: Carbamate C=O~145-150 ppm: Furan quaternary carbon~142 ppm: Furan C5~110 ppm: Furan C4~108 ppm: Furan C3~80 ppm: Boc quaternary carbon~65-70 ppm: α-carbon~45-55 ppm: Piperidine carbons~28 ppm: Boc methyl carbons |
| LC-MS (ESI+) | Expected [M+H]⁺ peak at m/z = 325.17 |
| FT-IR (cm⁻¹) | ~3350-3450: N-H stretch (carbamate)~2500-3300: O-H stretch (broad, carboxylic acid)~1700-1740: C=O stretch (carboxylic acid)~1680-1700: C=O stretch (Boc carbamate)~1500-1550: N-H bend~1160-1170: C-O stretch (carbamate) |
Applications in Drug Discovery
This molecule is not an end-product but a versatile starting point for creating libraries of novel compounds for biological screening. Its value lies in the ability to systematically explore chemical space around a privileged core structure.
The workflow involves:
-
Core Synthesis: Prepare the title compound in high purity.
-
Amide Library Generation: Couple the carboxylic acid with a diverse set of primary and secondary amines to explore the "R1" space.
-
Deprotection: Treat the resulting amides with TFA to remove the Boc group.
-
Second-Site Diversification: Acylate or alkylate the newly exposed 4-amino group with another set of diverse reagents to explore the "R2" space.
This systematic approach allows for the efficient generation of hundreds of unique analogues from a single, well-characterized core, accelerating the hit-to-lead process in drug discovery.
Caption: Drug discovery workflow using the core scaffold.
Conclusion
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a high-value synthetic intermediate whose chemical properties are deliberately tailored for modern drug discovery. The interplay between its reactive carboxylic acid and the stable, yet readily cleavable, Boc-protected amine provides a powerful platform for orthogonal synthesis. Understanding its reactivity profile, synthetic access, and analytical signatures is crucial for researchers aiming to leverage this scaffold to build novel and potent therapeutic agents.
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PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-2-yl]acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link]
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